2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate
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Overview
Description
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is a chemical compound with the molecular formula C₃₀H₃₁O₄P and a molecular weight of 486.539 g/mol . It is known for its unique structure, which includes a phosphate group attached to a phenyl ring substituted with three 1-phenylethyl groups at the 2, 4, and 6 positions. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate typically involves the reaction of 2,4,6-Tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of phosphate esters.
Reduction: Formation of phosphite or phosphonate derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl rings can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate
- 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
- Tris[4-(1-phenylethyl)phenyl] phosphate
Comparison: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and specific reactivity patterns, making it suitable for specialized applications .
Properties
CAS No. |
93777-23-2 |
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Molecular Formula |
C30H31O4P |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[2,4,6-tris(1-phenylethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H31O4P/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(34-35(31,32)33)29(20-27)23(3)26-17-11-6-12-18-26/h4-23H,1-3H3,(H2,31,32,33) |
InChI Key |
IRQQJMNMJVDQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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